Elimination of the Pyrrole N-H Hydrogen Bond Donor: A Binary Switch Relevant to Kinase Selectivity and Membrane Permeability
3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine possesses zero hydrogen bond donor (HBD) atoms, compared to one HBD for its direct N-H analog 3-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1380307-98-1) and the 5-ethynyl regioisomer (CAS 1207351-16-3), both of which retain the pyrrole N-H [1][2]. This difference is pharmacologically significant: the pyrrole NH of 7-azaindole functions as a hydrogen bond donor to the kinase hinge region backbone carbonyl in the canonical bidentate binding mode [3]. N-Methylation permanently eliminates this donor interaction, forcing a monodentate or altered binding geometry that has been exploited to tune kinase selectivity—for example, N-methyl-azaindoles have been used as alternative hinge binders in CaMKK2 inhibitor programs to probe whether selectivity across the kinome can be modulated [4]. The removal of the HBD also reduces TPSA from 28.7 Ų to 17.8 Ų (a 38% reduction), a direction associated with improved passive membrane permeability in drug design [1][2].
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 17.8 Ų |
| Comparator Or Baseline | 3-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1380307-98-1): HBD = 1; TPSA = 28.7 Ų. 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1207351-16-3): HBD = 1; TPSA = 28.7 Ų |
| Quantified Difference | ΔHBD = -1 (complete elimination); ΔTPSA = -10.9 Ų (-38%) |
| Conditions | PubChem computed properties (Cactvs 3.4.8.18 for HBD/TPSA; XLogP3 3.0) |
Why This Matters
Procurement of the N-methyl compound is mandatory when the synthetic or screening objective requires a 7-azaindole building block that cannot donate a hydrogen bond from the pyrrole position, as this property fundamentally alters both the molecular recognition profile and the predicted membrane permeation behavior relative to any N-H 7-azaindole analog.
- [1] PubChem Compound Summary for CID 130121022, 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 112704294, 3-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1380307-98-1). National Center for Biotechnology Information. View Source
- [3] Mérour, J.-Y.; Routier, S.; Suzenet, F.; Joseph, B. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19 (11), 19935–19979. View Source
- [4] Open Lab Notebooks, Structural Genomics Consortium (SGC). Novel Hinge Binders: N-Methyl-azaindoles. 2019. View Source
